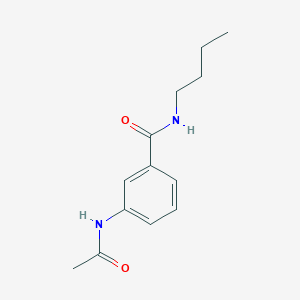![molecular formula C18H19NO4 B267622 N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the endocannabinoid transporter, which has been shown to have a significant impact on the endocannabinoid system.
Mécanisme D'action
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide is a potent inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of endocannabinoids into the presynaptic neuron. By inhibiting this transporter, N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide increases the concentration of endocannabinoids in the synapse, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide in lab experiments is its potency as an inhibitor of the endocannabinoid transporter. This allows for precise manipulation of the endocannabinoid system in vitro. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its analgesic and anti-inflammatory effects.
Méthodes De Synthèse
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide can be synthesized by the reaction of N-(2-hydroxyphenyl)acetamide with allyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-methoxyphenol in the presence of sodium hydride to yield N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications, including its potential use as an analgesic, anti-inflammatory, and neuroprotective agent. It has also been shown to have potential as an anti-cancer agent.
Propriétés
Nom du produit |
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)-N-(2-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO4/c1-3-12-22-15-9-5-4-8-14(15)19-18(20)13-23-17-11-7-6-10-16(17)21-2/h3-11H,1,12-13H2,2H3,(H,19,20) |
Clé InChI |
JEIGBMITPKGCJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267539.png)

![N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B267543.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267548.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267549.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B267550.png)
![2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267552.png)
![2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267553.png)
![2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267557.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267560.png)
![4-[(anilinocarbonyl)amino]-N-butylbenzamide](/img/structure/B267561.png)
![N-(tert-butyl)-4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B267562.png)
![2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B267564.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B267565.png)